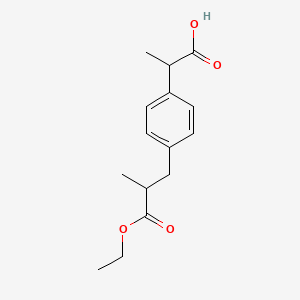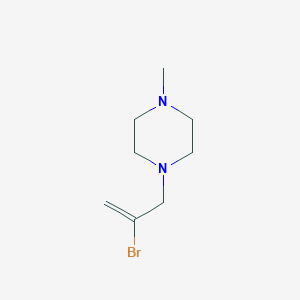
1-(2-Bromoprop-2-enyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoprop-2-enyl)-4-methylpiperazine is a chemical compound with the molecular formula C8H15BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromopropenyl group in this compound introduces unique chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Bromoprop-2-enyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-bromopropene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylpiperazine and 2-bromopropene.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to neutralize the by-products.
Procedure: The 4-methylpiperazine is dissolved in the solvent, and 2-bromopropene is added dropwise to the solution. The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Análisis De Reacciones Químicas
1-(2-Bromoprop-2-enyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromoprop-2-enyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoprop-2-enyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(2-Bromoprop-2-enyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(2-Bromoprop-2-enyl)-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and biological activity.
1-(2-Bromoprop-2-enyl)-4-phenylpiperazine: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical properties and interactions.
1-(2-Bromoprop-2-enyl)-4-methylpiperidine: This compound has a piperidine ring instead of a piperazine ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H15BrN2 |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
1-(2-bromoprop-2-enyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H15BrN2/c1-8(9)7-11-5-3-10(2)4-6-11/h1,3-7H2,2H3 |
Clave InChI |
QEAWQCOYANXQHT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
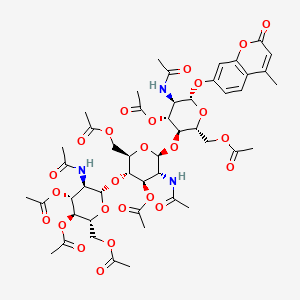
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
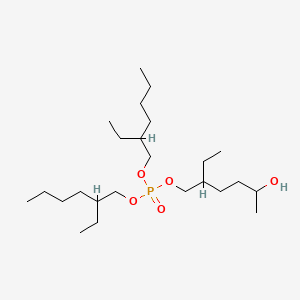
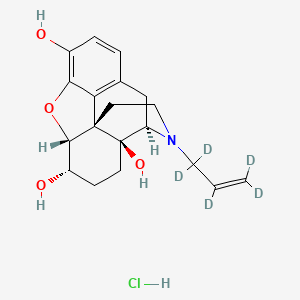


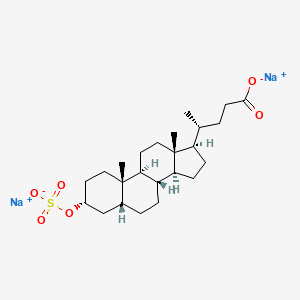
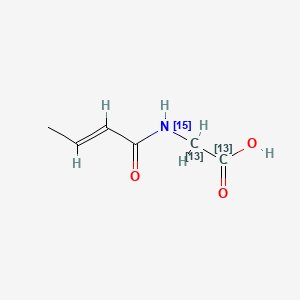
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
